4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
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Overview
Description
4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, a thiophenylmethyl group, and a pyrrolidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Thiophenylmethyl Group: This step can involve the alkylation of a thiophene derivative with an appropriate alkyl halide.
Formation of the Pyrrolidinone Core: The final step involves the cyclization of an intermediate to form the pyrrolidinone ring, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyrrolidinone core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the oxadiazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives and alcohols from the pyrrolidinone core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole and pyrrolidinone derivatives.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophenylmethyl group can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: Lacks the fluorine atom, which may reduce its binding affinity and biological activity.
4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: Contains a chlorine atom instead of fluorine, which could alter its reactivity and interaction with biological targets.
4-(5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one: The methyl group may affect the compound’s solubility and metabolic stability.
Uniqueness
The presence of the fluorophenyl group in 4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a key differentiator, potentially enhancing its biological activity and binding affinity compared to similar compounds. The combination of the oxadiazole ring and the pyrrolidinone core also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-11(4-6-13)17-19-16(20-23-17)12-8-15(22)21(9-12)10-14-2-1-7-24-14/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSKSPXUYIPKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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